molecular formula C20H23ClN6O2S B2974223 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013820-17-1

3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2974223
CAS No.: 1013820-17-1
M. Wt: 446.95
InChI Key: YNJSTHPKUSGGPI-UHFFFAOYSA-N
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Description

3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a chemical scaffold of significant interest in medicinal chemistry and chemical biology research. This compound belongs to a class of molecules featuring a sulfonylpiperazine group linked to a heteroaromatic system, a structure frequently investigated for its potential to modulate biological targets . Its core structure is closely related to patented 1-sulfonyl piperidine derivatives that have been identified as modulators of prokineticin receptors (PKR1 and PKR2), which are G-protein coupled receptors implicated in a wide range of physiological processes including pain perception, immune response, and angiogenesis . The molecular architecture, incorporating both the (4-chlorophenyl)sulfonyl piperazine and the 3,4,5-trimethylpyrazole subunits, is designed to offer high specificity and affinity in target engagement. Researchers can utilize this compound as a key intermediate or a pharmacological tool to explore signaling pathways involving prokineticin receptors and to study related diseases in a preclinical research setting . Furthermore, compounds with similar structural motifs, combining a sulfonamide linker with nitrogen-containing heterocycles like piperazine and pyrazole, have demonstrated potent and selective antifungal activity in scientific studies, suggesting potential cross-disciplinary research applications in infectious disease . This reagent is provided to enable further investigation into these and other novel biological mechanisms.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2S/c1-14-15(2)24-27(16(14)3)20-9-8-19(22-23-20)25-10-12-26(13-11-25)30(28,29)18-6-4-17(21)5-7-18/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJSTHPKUSGGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, such as 3,6-dichloropyridazine, the compound undergoes nucleophilic substitution reactions to introduce the desired substituents.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyridazine core reacts with piperazine under basic conditions.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Pyrazole Ring: Finally, the pyrazole ring is introduced through a coupling reaction, often using a pyrazole derivative and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as nitrating agents, halogenating agents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Introduction of various functional groups on the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine has been studied for its potential as a pharmacological agent. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It could serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyrazole ring are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Sulfonyl Substituent Variations

  • Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the target compound provides moderate electron withdrawal, enhancing stability and influencing π-π stacking interactions. Fluorinated Analogues (): Fluorine atoms improve metabolic stability and lipophilicity. The 2,4-difluorophenyl derivative () has a lower molecular weight (448.5 vs. 461.5) and may exhibit enhanced membrane permeability . Biphenyl Substituent (): The extended aromatic system increases molecular weight (488.6) and steric bulk, which could reduce solubility but improve target binding affinity through hydrophobic interactions .

Pyrazole Modifications

  • Trimethyl vs. Dimethyl Pyrazole: The 3,4,5-trimethyl group in the target compound offers greater steric hindrance compared to the 3,5-dimethyl analog (). This may limit off-target interactions but reduce conformational flexibility .

Biological Activity

The compound 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a member of the pyrazole and sulfonamide class of compounds, which have garnered attention due to their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its antiproliferative effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H26ClN5O2SC_{20}H_{26}ClN_5O_2S with a molecular weight of 436.0 g/mol. The structure includes a piperazine ring, a pyridazine moiety, and a sulfonamide group, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities of pyrazole derivatives, particularly their potential as anticancer agents. The specific compound has been evaluated for its antiproliferative activity against several cancer cell lines.

Antiproliferative Activity

A study investigated the antiproliferative effects of pyrazole derivatives on U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation without causing cytotoxicity at tested concentrations .

CompoundIC50 (µM)Cell Line
This compoundTBDU937

Cytotoxicity Studies

Cytotoxicity assessments revealed that while some pyrazole derivatives demonstrated effective antiproliferative activity, they did not exhibit significant cytotoxic effects on normal cells. This selective toxicity is crucial for developing therapeutic agents that minimize damage to healthy tissues .

The mechanisms underlying the biological activities of pyrazole derivatives often involve the inhibition of key cellular pathways associated with cancer progression. Pyrazoles have been noted for their ability to inhibit various kinases and enzymes involved in tumor growth and metastasis. In particular, they may target:

  • BRAF(V600E) : A common mutation in melanoma that promotes cell proliferation.
  • EGFR : A receptor tyrosine kinase implicated in many cancers.
  • Aurora-A kinase : Involved in cell cycle regulation.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor growth in xenograft models. Results showed significant tumor reduction compared to controls .
  • Anti-inflammatory Effects : Some derivatives also exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a dual role in cancer therapy and inflammatory diseases .

Q & A

Q. Table 1: Comparison of Reported Synthetic Approaches

MethodYield (%)Purity (HPLC)Key Reference
SNAr with CuI catalysis62≥98%Wang et al. (2010)
Pd-mediated coupling5597%Fedotov et al. (2019)

Basic: How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:

  • NMR : Confirm regiochemistry via ¹H/¹³C NMR. Key signals:
    • Piperazine sulfonyl protons: δ 3.2–3.5 ppm (multiplet) .
    • Pyridazine C-3 proton: δ 8.1–8.3 ppm (singlet) .
  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid) to assess purity (>95%) and confirm molecular ion [M+H]⁺ (calculated m/z: ~528.2) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation (e.g., piperazine ring conformation) .

Basic: What preliminary biological screening assays are suitable for this compound?

Methodological Answer:
Prioritize assays based on structural analogs (e.g., pyridazine derivatives with antiplatelet or antiviral activity):

In vitro enzyme inhibition : Test against phosphodiesterase (PDE) isoforms (IC₅₀ determination) due to piperazine-sulfonyl pharmacophores .

Antimicrobial activity : Use microdilution assays (MIC against S. aureus and E. coli) .

Cytotoxicity : Screen in HEK-293 or HepG2 cells (CC₅₀ via MTT assay) .

Q. Table 2: Reported Biological Activities of Analogous Compounds

Compound ClassActivity (IC₅₀)TargetReference
Piperazine-pyridazine12 nMPDE3AWang et al. (2010)
Sulfonamide-pyrazole8 µMS. aureusFedotov et al. (2019)

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:
Focus on modular substitutions:

Piperazine modifications : Replace 4-chlorophenylsulfonyl with bulkier aryl groups (e.g., 3-CF₃-phenyl) to enhance target binding .

Pyrazole substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) at pyrazole C-4 to improve metabolic stability .

Pyridazine core : Fluorinate the pyridazine ring to modulate pharmacokinetics (logP, solubility) .

Experimental Design Tip : Use a fractional factorial design (DoE) to evaluate substituent combinations efficiently .

Advanced: What mechanistic approaches resolve contradictory data in target binding assays?

Methodological Answer:
Address discrepancies (e.g., inconsistent IC₅₀ values) via:

Biophysical validation :

  • Surface plasmon resonance (SPR) to measure direct binding (KD values).
  • Thermal shift assays (ΔTm) to confirm target engagement .

Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify non-specific interactions .

Molecular dynamics (MD) simulations : Model ligand-receptor interactions over 100 ns trajectories to explain variability (e.g., piperazine flexibility) .

Advanced: Which analytical techniques quantify metabolic stability in hepatic microsomes?

Methodological Answer:

LC-MS/MS-based assay :

  • Incubate compound (1 µM) with human liver microsomes (HLM) + NADPH.
  • Monitor parent compound depletion over 60 minutes .

Data analysis : Calculate intrinsic clearance (CLint) using the in vitro half-life method .

Structural insights : Correlate metabolic hotspots (e.g., piperazine N-dealkylation) with substituent electronegativity .

Advanced: How can researchers address solubility challenges during formulation?

Methodological Answer:
Employ a tiered strategy:

Co-solvent systems : Test PEG-400/water mixtures (10–40% v/v) to enhance solubility (measure via shake-flask method) .

Solid dispersion : Prepare amorphous dispersions with PVP-VA64 (spray drying) to improve bioavailability .

Salt formation : Screen counterions (e.g., HCl, mesylate) for crystalline salt formation (XRPD analysis) .

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